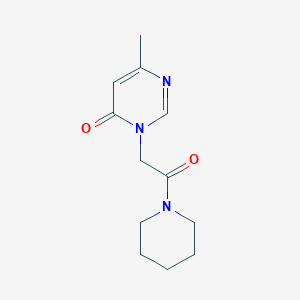

N-(3,4-二氯苯基)-2-(喹唑啉-4-硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related anilidoquinoline and quinazolinone derivatives involves multi-step chemical reactions that yield compounds with significant biological activities. For instance, the synthesis of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a compound closely related to the one , has been reported to show significant antiviral and antiapoptotic effects in vitro . The synthesis process of these compounds is crucial as it impacts the purity, yield, and pharmacological properties of the final product.

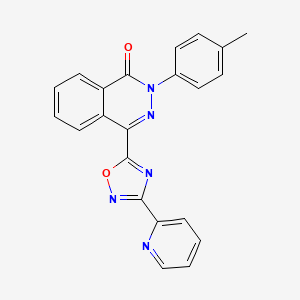

Molecular Structure Analysis

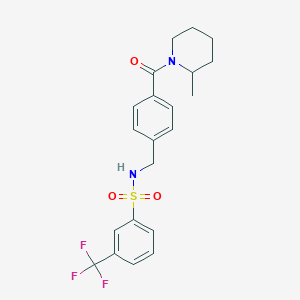

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazoline moiety, which is a fused ring system combining a benzene ring with a pyrimidine ring. The presence of substituents such as chlorophenyl groups and thioacetamide functionalities can significantly alter the biological activity of these compounds. The structure-activity relationship (SAR) is an important aspect of drug design and can be used to predict the biological activity of novel compounds based on their molecular structure.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives is influenced by the functional groups attached to the core structure. These compounds can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present. The dichlorophenyl group, for example, can be involved in reactions due to the presence of electron-withdrawing chlorine atoms, which can make the phenyl ring more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of chlorophenyl groups can increase the lipophilicity of the compound, potentially affecting its ability to cross biological membranes and reach its target sites within the body.

Relevant Case Studies

In the case of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a study demonstrated its efficacy in treating Japanese encephalitis, with significant decreases in viral load and increased survival rates in infected mice . Another study on N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide showed a pronounced anticonvulsant effect in various seizure models, with a detailed analysis of the anticonvulsant action spectrum both in vivo and in silico . These case studies provide insights into the therapeutic potential of quinazolinone derivatives and highlight the importance of understanding their chemical and biological properties.

科学研究应用

抗肿瘤活性

N-(3,4-二氯苯基)-2-(喹唑啉-4-硫基)乙酰胺及其类似物因其抗肿瘤特性而被广泛研究。由 (Al-Suwaidan 等人,2016) 进行的一项研究发现,该化合物的某些类似物表现出广谱抗肿瘤活性,并且比对照 5-FU 更有效。同样,(Mohamed 等人,2016) 报道了对各种肿瘤亚组具有广谱抗肿瘤效率的化合物。此外,(Al-Suwaidan 等人,2013) 鉴定出一种具有显着广谱抗肿瘤活性的化合物,其活性几乎是 5-FU 的七倍。

抗惊厥活性

由 (El Kayal 等人,2022) 进行的一项研究探讨了 N-[(2,4-二氯苯基)甲基]-2-(2,4-二氧代-1h-喹唑啉-3-基)乙酰胺衍生物的抗惊厥活性。然而,合成的物质在所使用的模型中未表现出显着的抗惊厥活性。

抗组胺剂

该化合物及其衍生物也因其作为抗组胺剂的潜力而被研究。由 (Alagarsamy 等人,2014) 进行的研究表明,某些新合成的化合物可以保护动物免受组胺诱导的支气管痉挛,其中一种化合物成为该系列中最有效的化合物。

抗炎和抗病毒作用

该化合物治疗日本脑炎的疗效由 (Ghosh 等人,2008) 进行的研究,证明了其显着的抗病毒和抗凋亡作用。

抗菌活性

N-(3,4-二氯苯基)-2-(喹唑啉-4-硫基)乙酰胺及其类似物因其潜在的抗菌活性而被研究。(Patel 等人,2010) 研究了带有喹唑啉-4(3H)酮的 (4-氧代-噻唑烷基)磺酰胺的抗菌和抗真菌活性,发现一些化合物具有显着的疗效。

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS/c17-12-6-5-10(7-13(12)18)21-15(22)8-23-16-11-3-1-2-4-14(11)19-9-20-16/h1-7,9H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMETFUIAMHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)

![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)